1,2,3-Thiadiazol-4-ylmethanol
Overview
Description
1,2,3-Thiadiazol-4-ylmethanol is a heterocyclic compound that features a thiadiazole ring fused with a methanol group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and potential biological activities. The presence of the thiadiazole ring imparts a range of properties that make it a valuable scaffold in medicinal chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Thiadiazol-4-ylmethanol can be synthesized through various synthetic routes. One common method involves the reaction of thiosemicarbazide with formic acid, followed by cyclization to form the thiadiazole ring. The methanol group can be introduced through subsequent reactions involving appropriate reagents and conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Thiadiazol-4-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
1,2,3-Thiadiazol-4-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1,2,3-thiadiazol-4-ylmethanol involves its interaction with various molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, its antimicrobial activity may be due to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Comparison with Similar Compounds
1,3,4-Thiadiazole: Another thiadiazole derivative with similar biological activities but different structural properties.
2,5-Dimethyl-1,3,4-thiadiazole: Known for its antifungal and antimicrobial properties.
4,5-Dihydro-1,2,3-thiadiazole: Exhibits unique chemical reactivity compared to 1,2,3-thiadiazol-4-ylmethanol.
Uniqueness: this compound is unique due to the presence of the methanol group, which can be further functionalized to create a variety of derivatives with enhanced biological activities. Its versatility in undergoing different chemical reactions makes it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
thiadiazol-4-ylmethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c6-1-3-2-7-5-4-3/h2,6H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHDHVBATKGUSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.